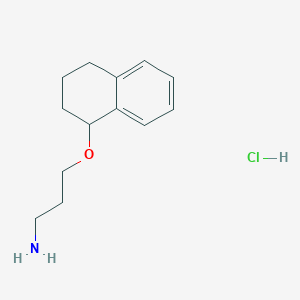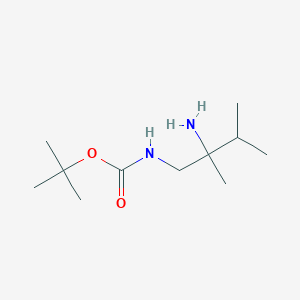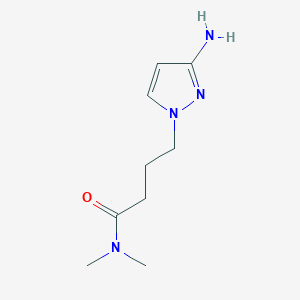
4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide
Descripción general
Descripción
The compound “4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of an amino group (-NH2) and a dimethylbutanamide group suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an amino group at the 3-position of the ring, and a dimethylbutanamide group at the 4-position of the ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution at the ring or reactions at the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and amino groups might confer solubility in polar solvents .Aplicaciones Científicas De Investigación
Understanding Exposure to Carcinogenic Compounds
4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide is structurally related to various heterocyclic amines, compounds studied for their carcinogenic potential. Research has revealed the presence of similar amines in the urine of individuals consuming regular diets, indicating continual human exposure to these carcinogenic compounds through food. Such findings are crucial for understanding the dietary sources of carcinogenic exposure and their potential implications for human health (Ushiyama et al., 1991).
Biochemical and Pharmacological Investigations
The compound's structural features, closely related to pyrazoline drugs, have been the subject of biochemical and pharmacological studies. For instance, IgE antibodies specific for certain pyrazoline drugs, suggesting an IgE-mediated hypersensitivity mechanism, were detected using serological methods, underlining the importance of understanding the immunological responses elicited by such compounds (Zhu et al., 1992).
Metabolism and Pharmacokinetics
Studies on compounds with structural similarities have focused on understanding their metabolism, excretion, and pharmacokinetics. Such research provides insights into how these compounds are processed in the body, their potential biological effects, and their overall safety profile, which is paramount for compounds used in medical settings (Shilling et al., 2010).
Environmental and Dietary Exposures
Research has also delved into understanding environmental and dietary exposures to related compounds. For instance, studies on pyrethroid biomarkers among various populations provide insights into the extent of exposure to these widely used insecticides, which share structural features with 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide. Such studies are pivotal in assessing the potential health impacts of chronic exposure to these compounds and formulating public health policies (Lin et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-aminopyrazol-1-yl)-N,N-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-12(2)9(14)4-3-6-13-7-5-8(10)11-13/h5,7H,3-4,6H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWCDVKDFGCVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

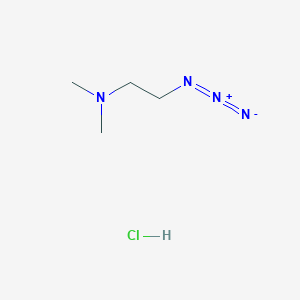
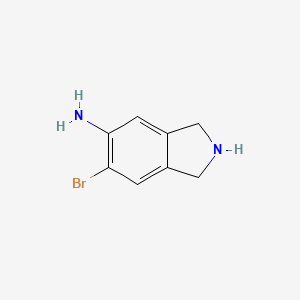

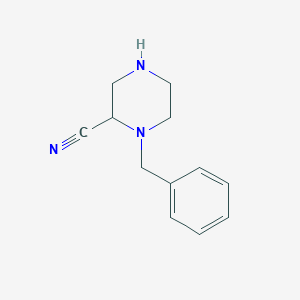
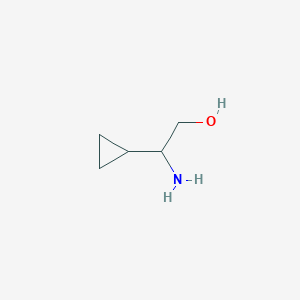
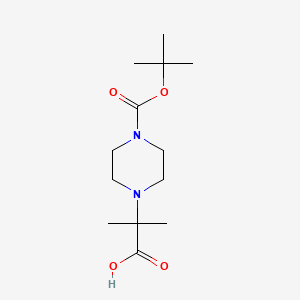
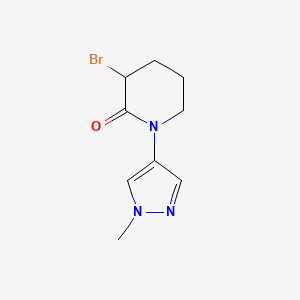
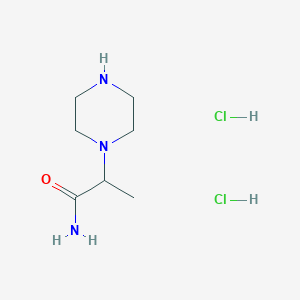
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
